

# A Comparative Analysis of the Psychoactive Effects of Psi-DOM and DOM

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## Compound of Interest

Compound Name:	Psi-DOM
CAS No.:	80888-36-4
Cat. No.:	B3063821

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the psychoactive compounds **Psi-DOM** ( $\psi$ -DOM) and DOM (2,5-dimethoxy-4-methylamphetamine), focusing on their pharmacodynamics and in vivo effects. The information is intended for a scientific audience and is supported by available experimental data.

## Introduction

**Psi-DOM** and DOM are closely related substituted phenethylamines known for their psychedelic properties. Both compounds are potent agonists at the serotonin 5-HT<sub>2A</sub> receptor, which is the primary target for classic hallucinogens.[1][2] DOM, also known as STP, has been more extensively studied and characterized.[3][4] **Psi-DOM**, a positional isomer of DOM, is a lesser-known compound primarily described in the work of Alexander Shulgin.[5] This guide aims to collate and present the available scientific information on these two compounds to facilitate a comparative understanding of their psychoactive profiles.

## Comparative Pharmacodynamics

The primary mechanism of action for both **Psi-DOM** and DOM is agonism at the 5-HT<sub>2A</sub> receptor.[3][5] Differences in their affinity and functional activity at this and other receptors likely account for the variations in their potency and qualitative effects.

## Receptor Binding Affinities

The following table summarizes the available receptor binding affinity data ( $K_i$ , in nM) for **Psi-DOM** and DOM. Lower  $K_i$  values indicate a higher binding affinity.



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Note: The affinity of **Psi-DOM** for the 5-HT<sub>2A</sub> receptor is reported to be approximately 2.6- to 3.5-fold lower than that of DOM.[5]

## In Vitro Functional Activity

Functional assays measure the ability of a compound to activate a receptor after binding. The EC<sub>50</sub> value represents the concentration of a compound that produces 50% of its maximal effect.



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Note: While specific EC50 and Emax values for **Psi-DOM** at the 5-HT2A receptor are not readily available in the published literature, it is known to act as an agonist at this receptor.<sup>[5]</sup>

## Comparative In Vivo Effects

Animal models are crucial for characterizing the psychoactive potential of novel compounds. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.<sup>[1][7]</sup> Drug discrimination studies assess the subjective effects of a compound by training animals to recognize and respond to a specific drug cue.

## Head-Twitch Response (HTR) in Rodents

The ED50 value in the HTR assay represents the dose of a compound that produces 50% of the maximal head-twitch response.



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Note: The HTR induced by DOM is robust and has been extensively characterized.[3]

## Drug Discrimination in Rodents



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## Human Psychoactive Effects

The following table provides a summary of the reported human psychoactive effects of **Psi-DOM** and DOM.



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## Experimental Protocols

### 5-HT2A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity ( $K_i$ ) of a test compound for the 5-HT2A receptor.

Methodology:

- **Membrane Preparation:** Membranes are prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue known to have a high density of these receptors (e.g., rat frontal cortex).
- **Assay Buffer:** A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.
- **Radioligand:** A radiolabeled antagonist with high affinity for the 5-HT2A receptor, typically [ $^3\text{H}$ ]ketanserin, is used.
- **Competition Assay:** A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., **Psi-DOM** or DOM).
- **Incubation:** The mixture is incubated to allow binding to reach equilibrium.
- **Separation of Bound and Free Ligand:** The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

- **Quantification:** The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

## Head-Twitch Response (HTR) in Mice

**Objective:** To assess the in vivo 5-HT2A receptor agonist activity of a test compound.

**Methodology:**

- **Animals:** Male C57BL/6J mice are commonly used for this assay.
- **Drug Administration:** The test compound (e.g., **Psi-DOM** or DOM) is administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses is tested to generate a dose-response curve.
- **Observation Period:** Immediately after drug administration, the mice are placed in individual observation chambers. The number of head twitches is counted for a defined period, often 30-60 minutes.
- **HTR Quantification:** A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not part of a grooming behavior.[7] Scoring can be done by trained observers or with automated systems.
- **Data Analysis:** The total number of head twitches at each dose is recorded. The data are then used to calculate the ED50 value, which is the dose that produces 50% of the maximal response.

## Visualizations



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Caption: 5-HT<sub>2A</sub> Receptor Signaling Pathway



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Caption: Experimental Workflow for Psychoactive Drug Validation

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